

Spectroscopic Profile of Piperazine-2,5-dione: An In-depth Technical Guide

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| Compound of Interest | | |
|----------------------|---------------------|-----------|
| Compound Name: | Piperazine-2-thione | |
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Note on **Piperazine-2-thione**: Extensive searches for experimental spectroscopic data (NMR, IR, Mass) for **piperazine-2-thione** did not yield any available results. This suggests that the compound may be unstable, not well-characterized, or known by a different chemical name. Consequently, this guide will provide a comprehensive spectroscopic analysis of the closely related and well-documented compound, piperazine-2,5-dione, also known as glycine anhydride. This diketopiperazine serves as a valuable proxy for understanding the spectroscopic characteristics of the piperazine ring system.

Introduction

Piperazine-2,5-dione is the simplest cyclic dipeptide, formed from the condensation of two glycine molecules.[1][2] Its rigid, planar structure and presence in various natural products and biologically active compounds make it a significant molecule in medicinal chemistry and drug development.[3][4] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This guide presents a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for piperazine-2,5-dione.

Spectroscopic Data

The following sections summarize the key spectroscopic data for piperazine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For piperazine-2,5-dione, the symmetry of the molecule simplifies its NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for Piperazine-2,5-dione

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|------------------------|-----------------|-----------------|
| ~3.8 - 4.1 | Singlet | CH ₂ |
| ~8.0 - 8.5 | Singlet (broad) | NH |

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data for Piperazine-2,5-dione

| Chemical Shift (δ) ppm | Assignment |
|------------------------|-----------------|
| ~45 | CH ₂ |
| ~167 | C=O |

Solvent: DMSO-d6

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of piperazine-2,5-dione is characterized by the prominent absorption bands of the amide functional groups.

Table 3: IR Spectroscopic Data for Piperazine-2,5-dione



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------|
| ~3200 - 3400 | Strong, Broad | N-H stretch |
| ~1650 - 1700 | Strong | C=O stretch (Amide I) |
| ~1450 - 1550 | Medium | N-H bend (Amide II) |
| ~1200 - 1300 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for Piperazine-2,5-dione

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 114 | High | [M]+ (Molecular Ion) |
| 86 | Medium | [M - CO]+ |
| 70 | Medium | [M - CO - NH ₂] ⁺ |
| 56 | High | [M - 2CO]+ |
| 42 | High | [CH ₂ =C=O] ⁺ or [CH ₂ =N=CH ₂] ⁺ |
| 30 | High | [CH ₂ =NH ₂]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and



placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid piperazine-2,5-dione is commonly obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile molecules like piperazine-2,5-dione. The sample is introduced into the mass spectrometer, where it is ionized by a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like piperazine-2,5-dione.

General workflow for the spectroscopic analysis of a chemical compound.

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